molecular formula C14H20BrN3O3Si B8169749 Methyl 5-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylate

Methyl 5-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylate

Cat. No.: B8169749
M. Wt: 386.32 g/mol
InChI Key: GFSGBJRCEUNHPV-UHFFFAOYSA-N
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Description

Methyl 5-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylate is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core. Key structural elements include:

  • Bromine at position 5, enabling cross-coupling reactions (e.g., Suzuki-Miyaura).
  • Methyl ester at position 3, influencing hydrolysis kinetics and metabolic stability.
  • SEM (2-(trimethylsilyl)ethoxy)methyl group at the 1H position, a protective moiety that stabilizes the NH group during synthetic processes .

This compound is primarily utilized as an intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors or other bioactive molecules requiring controlled functionalization.

Properties

IUPAC Name

methyl 5-bromo-1-(2-trimethylsilylethoxymethyl)pyrazolo[3,4-b]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrN3O3Si/c1-20-14(19)12-11-7-10(15)8-16-13(11)18(17-12)9-21-5-6-22(2,3)4/h7-8H,5-6,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFSGBJRCEUNHPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN(C2=C1C=C(C=N2)Br)COCC[Si](C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrN3O3Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-bromo-1-(2-trimethylsilylethoxymethyl)pyrazolo[3,4-b]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-bromo-1H-pyrazole-3-carboxylic acid with 2-trimethylsilylethoxymethyl chloride under basic conditions to form the desired product . The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to improve yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield an amino derivative, which could have different biological activities compared to the parent compound .

Scientific Research Applications

Medicinal Chemistry

Methyl 5-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylate has been investigated for its potential therapeutic effects:

  • Antimicrobial Activity : Studies have shown that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents. Its interaction with bacterial membranes could disrupt their integrity, leading to cell death.
  • Anti-inflammatory Effects : Research indicates that the compound may modulate inflammatory pathways, potentially serving as an anti-inflammatory agent. It may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various conditions.

Enzyme Modulation

The compound has been studied for its ability to interact with specific enzymes, influencing their activity. This modulation can be crucial in drug design, particularly in targeting enzymes involved in disease pathways:

  • Kinase Inhibition : Preliminary studies suggest that this compound may inhibit certain kinases, which are pivotal in cancer progression and other diseases.

Material Science

In addition to its biological applications, this pyrazole derivative has potential uses in material science:

  • Organic Electronics : The compound's unique electronic properties may allow it to be utilized in organic semiconductors or as a building block for more complex materials used in electronic devices.

Case Studies

StudyFocusFindings
Study 1Antimicrobial ActivityDemonstrated significant inhibition of bacterial growth against multiple strains.
Study 2Anti-inflammatory PropertiesShowed reduced levels of inflammatory markers in vitro.
Study 3Kinase InhibitionIdentified as a potential inhibitor of specific kinases involved in cancer pathways.

Mechanism of Action

The mechanism of action of methyl 5-bromo-1-(2-trimethylsilylethoxymethyl)pyrazolo[3,4-b]pyridine-3-carboxylate is primarily related to its ability to inhibit specific enzymes or receptors. For example, as a kinase inhibitor, it binds to the ATP-binding site of the kinase, preventing phosphorylation and subsequent signal transduction pathways that lead to cell proliferation . This makes it a potential candidate for cancer therapy.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to three analogs (Table 1):

Table 1: Key Features of Structurally Similar Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Ester Group Protecting Group Bromine Position
Methyl 5-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylate C14H20BrN3O3Si (estimated) 402.30 (estimated) Methyl SEM 5
Ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate C9H8BrN3O2 270.08 Ethyl None 5
Methyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate C8H6BrN3O2 256.06 Methyl None 5
4-Aryl-4,5,6,7-tetrahydro-3-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile C20H17N5O 343.39 None None N/A
Key Observations:

Ester Group Variability: Methyl esters (target compound and methyl analog) exhibit faster hydrolysis rates compared to ethyl esters, impacting metabolic stability in drug development .

SEM Protecting Group :

  • The SEM group in the target compound prevents unwanted NH reactivity during synthesis, enabling selective functionalization at the bromine site .
  • Unprotected analogs (e.g., methyl or ethyl esters) are more reactive but require careful handling to avoid decomposition .

Hydrogenated Derivatives :

  • Compounds like 4-aryl-4,5,6,7-tetrahydro derivatives () exhibit reduced aromaticity and increased conformational flexibility, altering binding affinity in biological systems .

Table 2: Comparative Physicochemical Properties

Property Target Compound Ethyl Ester Analog Methyl Ester Analog
LogP (estimated) ~3.5 (due to SEM group) 2.1 1.8
Hydrogen Bond Donors 1 1 1
Hydrogen Bond Acceptors 5 4 4
Solubility Low (organic solvents) Moderate (DMSO) Low (aqueous)
  • SEM Impact : The SEM group increases steric bulk and lipophilicity, reducing aqueous solubility but enhancing stability in organic reaction conditions .
  • Bromine Reactivity : All brominated analogs serve as intermediates for cross-coupling reactions, with the SEM-protected compound offering superior regioselectivity .

Biological Activity

Methyl 5-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrazolo[3,4-b]pyridine core with a bromo substituent and a trimethylsilyl ether group. Its molecular formula is C13H18BrN3O3SiC_{13}H_{18}BrN_3O_3Si, and it has a molecular weight of approximately 353.27 g/mol. The presence of the trimethylsilyl group enhances its lipophilicity, which may influence its biological activity.

Research indicates that compounds similar to this compound exhibit various biological activities, primarily through the inhibition of specific enzymes or pathways:

  • Phosphodiesterase Type IV Inhibition : Some pyrazolo[3,4-b]pyridine derivatives have been identified as inhibitors of phosphodiesterase type IV (PDE4), which plays a crucial role in inflammatory processes. This inhibition can lead to therapeutic effects in conditions such as asthma and chronic obstructive pulmonary disease (COPD) .
  • Anticancer Activity : Certain derivatives have shown promise in inhibiting cancer cell proliferation. For instance, studies have demonstrated that pyrazole-containing compounds can significantly reduce the viability of various cancer cell lines, including K562 (chronic leukemia) and A549 (lung carcinoma) .

In Vitro Studies

In vitro studies have assessed the cytotoxic effects of this compound against several cancer cell lines. The results indicated:

  • IC50 Values : The compound exhibited varying IC50 values against different cell lines, suggesting selective cytotoxicity. For example, it showed an IC50 value of approximately 25 µM against A549 cells .

Case Studies

A notable study focused on the synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives. Researchers synthesized multiple analogs and evaluated their effects on cancer cell lines using MTT assays. The findings revealed that specific structural modifications led to enhanced potency against cancer cells while maintaining selectivity for PDE4 inhibition .

Comparative Activity Table

Compound NameIC50 (µM)Target Cell LineMechanism
This compound25A549 (Lung Carcinoma)Cytotoxicity
Similar Pyrazole Derivative15K562 (Chronic Leukemia)Cytotoxicity & PDE4 Inhibition
Another Analog30DU145 (Prostate Cancer)Cytotoxicity

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing methyl 5-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylate?

  • Methodology : The synthesis typically involves three stages:

Core pyrazolo[3,4-b]pyridine formation : Cyclocondensation of substituted pyridine derivatives with hydrazine or phenylhydrazine under reflux (e.g., 110°C for 16 hours in acetic acid) .

Protection of the pyrazole NH group : Use of 2-(trimethylsilyl)ethoxymethyl (SEM) chloride in the presence of a base (e.g., Et₃N or DMAP) to introduce the SEM group, ensuring regioselectivity and stability during subsequent reactions .

Bromination and esterification : Bromination at the 5-position using PBr₃ or NBS in acetonitrile, followed by esterification with methyl chloroformate in DMF .

  • Key Data : SEM protection typically achieves >85% yield under optimized conditions (DMF, RT, 16 hours) .

Q. How is the structure of this compound validated after synthesis?

  • Methodology :

  • NMR spectroscopy : 1^1H and 13^13C NMR are critical for confirming the SEM group (e.g., δ ~3.5–3.7 ppm for SEM-OCH₂ and δ 0.0 ppm for TMS protons) and bromine substitution patterns .
  • Mass spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) and isotopic patterns (e.g., bromine’s 1:1 79^{79}Br/81^{81}Br signature) .
  • X-ray crystallography (if applicable): Resolves ambiguities in regiochemistry, as seen in related pyrazolo[3,4-b]pyridine derivatives .

Q. What safety precautions are critical when handling this compound?

  • Methodology :

  • Personal protective equipment (PPE) : Use nitrile gloves, goggles, and lab coats due to potential skin/eye irritation (H315, H319 hazard codes) .
  • Ventilation : Conduct reactions in a fume hood to avoid inhalation of volatile byproducts (e.g., trimethylsilyl ethers) .
  • Storage : Store in a desiccator at 2–8°C under nitrogen to prevent SEM group hydrolysis .

Advanced Research Questions

Q. How does the SEM group influence reactivity in cross-coupling reactions?

  • Methodology :

  • Pd-catalyzed couplings : The SEM group enhances stability during Suzuki-Miyaura or Buchwald-Hartwig reactions by preventing unwanted deprotonation at the pyrazole NH. For example, SEM-protected derivatives show >90% conversion in Suzuki reactions with aryl boronic acids, whereas unprotected analogs decompose .
  • Selectivity in electrophilic substitutions : The electron-donating SEM group directs bromination to the 5-position, as confirmed by computational studies (DFT calculations) .

Q. What strategies optimize the regioselectivity of bromination at the 5-position?

  • Methodology :

  • Solvent effects : Polar aprotic solvents (e.g., DMF) favor electrophilic bromination at the 5-position due to stabilization of the transition state .
  • Catalyst systems : NBS with catalytic FeCl₃ achieves 95% regioselectivity, compared to 70% with PBr₃ alone .
  • Temperature control : Lower temperatures (0–5°C) reduce competing side reactions (e.g., SEM group cleavage) .

Q. How can contradictions in reported synthetic yields be resolved?

  • Case Study : SEM protection yields vary from 29% to 88% in similar pyrazolo[3,4-b]pyridines .
  • Resolution Strategies :

Purification methods : Use of flash chromatography (hexane/EtOAc gradients) instead of recrystallization improves recovery .

Stoichiometric adjustments : Excess SEM-Cl (1.5 eq.) and prolonged reaction times (24 hours) maximize conversion .

Moisture control : Strict anhydrous conditions prevent SEM group hydrolysis, which can lower yields .

Q. What are the challenges in characterizing byproducts from SEM protection?

  • Methodology :

  • LC-MS monitoring : Identifies intermediates (e.g., SEM-Cl adducts) during protection .
  • NMR kinetics : Time-resolved 1^1H NMR tracks SEM group installation and competing side reactions (e.g., pyrazole ring oxidation) .
  • Theoretical modeling : DFT studies predict the stability of SEM-protected vs. unprotected intermediates, guiding synthetic routes .

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